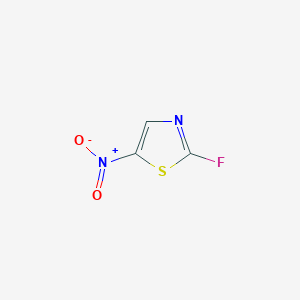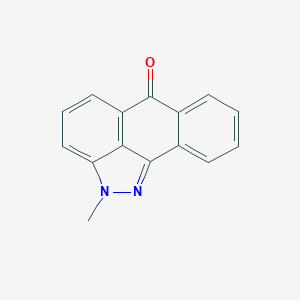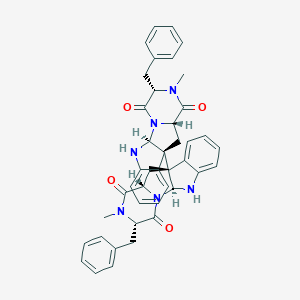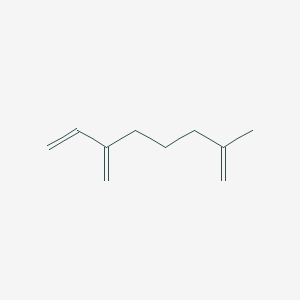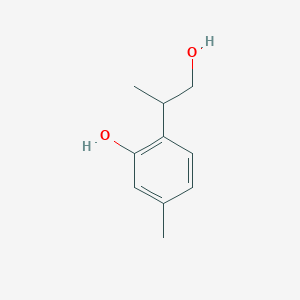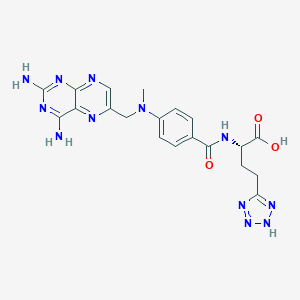
gamma-Tetrazole-methotrexate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-tetrazole-methotrexate (GTM) is a novel derivative of methotrexate, a well-known anti-cancer drug. GTM has been synthesized to enhance the efficacy and specificity of methotrexate in cancer treatment. However, GTM has also shown potential in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
Gamma-Tetrazole-methotrexate exerts its anti-cancer activity by inhibiting DHFR, which leads to the depletion of intracellular folate pools and the inhibition of DNA synthesis. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may contribute to its therapeutic potential.
Biochemische Und Physiologische Effekte
Gamma-Tetrazole-methotrexate has been shown to have similar biochemical and physiological effects as methotrexate, including the inhibition of DHFR, the depletion of intracellular folate pools, and the induction of apoptosis. However, gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in these effects. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may have implications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Gamma-Tetrazole-methotrexate has several advantages for lab experiments, including its high potency and specificity for DHFR inhibition, its ability to penetrate cell membranes, and its relatively low toxicity compared to other anti-cancer drugs. However, gamma-Tetrazole-methotrexate also has limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of gamma-Tetrazole-methotrexate in scientific research. One direction is the development of new drug delivery systems that can improve the solubility and bioavailability of gamma-Tetrazole-methotrexate. Another direction is the study of the off-target effects of gamma-Tetrazole-methotrexate and the development of strategies to minimize these effects. Finally, gamma-Tetrazole-methotrexate may have potential in the treatment of autoimmune diseases, and further studies are needed to explore this potential.
In conclusion, gamma-tetrazole-methotrexate is a promising tool for scientific research, particularly in the fields of biochemistry and pharmacology. Its high potency and specificity for DHFR inhibition, as well as its anti-inflammatory and immunosuppressive effects, make it a valuable tool for cancer research and the study of folate metabolism and transport. However, further studies are needed to explore its potential in drug delivery and the treatment of autoimmune diseases.
Synthesemethoden
Gamma-Tetrazole-methotrexate is synthesized by reacting methotrexate with sodium azide and copper sulfate in water. The reaction produces gamma-Tetrazole-methotrexate as a white crystalline solid with a yield of approximately 70%. The purity of gamma-Tetrazole-methotrexate can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Gamma-Tetrazole-methotrexate has been used in various scientific research studies due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in inhibiting DHFR, making it a promising tool for cancer research. In addition, gamma-Tetrazole-methotrexate has also been used in the study of folate metabolism and transport, as well as in the development of new drug delivery systems.
Eigenschaften
CAS-Nummer |
127105-48-0 |
|---|---|
Produktname |
gamma-Tetrazole-methotrexate |
Molekularformel |
C20H22N12O3 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1 |
InChI-Schlüssel |
WYMVDZHYPSUZLC-ZDUSSCGKSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
Andere CAS-Nummern |
127105-48-0 |
Synonyme |
gamma-tetrazole-methotrexate MTX-tetrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



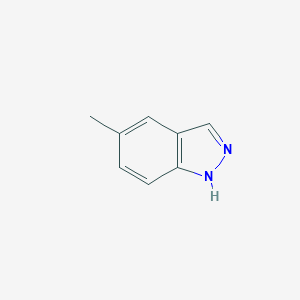

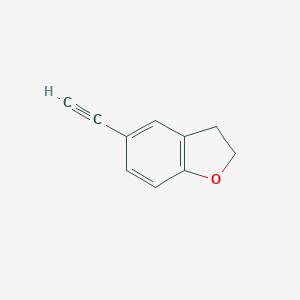
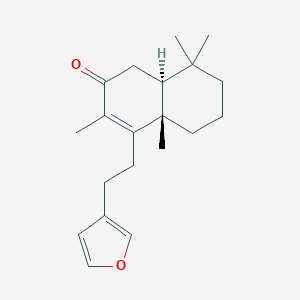
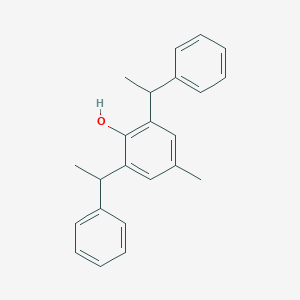
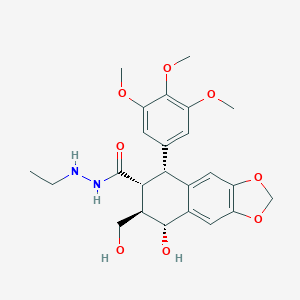
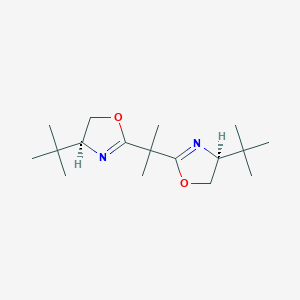
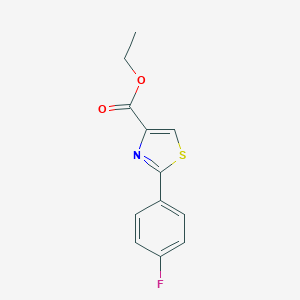
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
